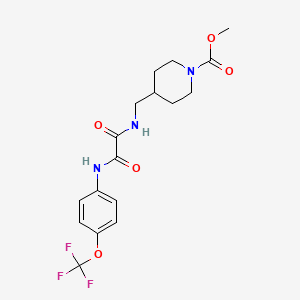

Methyl 4-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)acetamido)methyl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)acetamido)methyl)piperidine-1-carboxylate” is a chemical compound used in scientific research for its diverse applications, including drug development and organic synthesis. It has a molecular formula of C18H16F3NO6 .

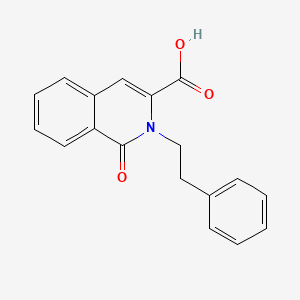

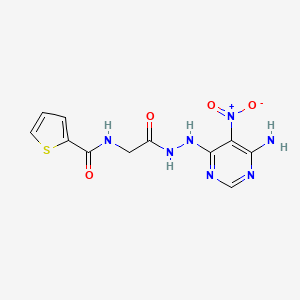

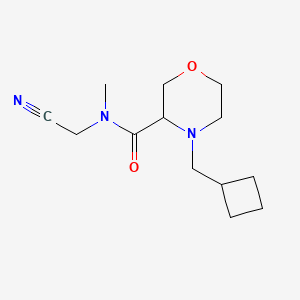

Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, such as an amide group, a carboxylate ester group, and a trifluoromethoxy group attached to a phenyl ring . The presence of these groups can significantly influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 545.1±50.0 °C at 760 mmHg, and a flash point of 283.5±30.1 °C . It has 7 H bond acceptors, 1 H bond donor, and 9 freely rotating bonds . Its polar surface area is 83 Å2 .Aplicaciones Científicas De Investigación

Medicinal Chemistry Synthesis

This compound plays a significant role in the field of medicinal chemistry, particularly in the synthesis of oxindoles through palladium-catalyzed CH functionalization. The process is significant for its application in medicinal chemistry, especially in the synthesis of serine palmitoyl transferase enzyme inhibitors, showcasing the compound's relevance in drug discovery and development (Magano et al., 2014).

Allosteric Modifiers of Hemoglobin

Research into allosteric modifiers of hemoglobin has identified compounds structurally related to Methyl 4-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)acetamido)methyl)piperidine-1-carboxylate as potent effectors. These findings have potential applications in clinical or biological areas requiring a reversal of depleted oxygen supply, such as ischemia, stroke, and tumor radiotherapy (Randad et al., 1991).

Synthetic Analgesics

In the development of synthetic analgesics, derivatives of the compound have been explored for their potent analgesic properties. These studies contribute to the understanding of structural requirements for high analgesic potency, highlighting the compound's utility in pain management research (Van Daele et al., 1976).

Asymmetric Synthesis

The compound is used in asymmetric synthesis of polysubstituted piperidines, starting from Baylis–Hillman adducts. This synthesis demonstrates the compound's role in the creation of biologically interesting molecules with full stereochemical control, relevant for pharmaceutical research and development (Salgado et al., 2019).

Cardiovascular Activity

Research into cardiovascular activity has involved the synthesis of derivatives of the compound to study their effects on cardiovascular systems. This research aids in the development of new therapeutic agents for cardiovascular diseases (Krauze et al., 2004).

Antimicrobial Activity

The compound's derivatives have been explored for antimicrobial activity, contributing to the search for new antimicrobial agents. This research is crucial in the context of increasing antibiotic resistance, underscoring the compound's potential in developing new antimicrobial strategies (Khalid et al., 2016).

Mecanismo De Acción

The mechanism of action of this compound is not specified in the available resources. Its effects would depend on its intended use, particularly if it’s used in the context of drug development.

Propiedades

IUPAC Name |

methyl 4-[[[2-oxo-2-[4-(trifluoromethoxy)anilino]acetyl]amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F3N3O5/c1-27-16(26)23-8-6-11(7-9-23)10-21-14(24)15(25)22-12-2-4-13(5-3-12)28-17(18,19)20/h2-5,11H,6-10H2,1H3,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMMQPDQVCZALQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F3N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)propan-1-ol](/img/structure/B2838634.png)

![(4-(1H-pyrrol-1-yl)phenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2838635.png)

![N-[1-(tert-butyl)-3-(4-chlorophenyl)-4-cyano-1H-pyrazol-5-yl]-4-methoxybenzenecarboxamide](/img/structure/B2838637.png)

![7-[Allyl(methyl)amino]-3-(diallylamino)-5,5-dimethyl-benzo[b][1]benzosilin-10-one](/img/structure/B2838641.png)

![N-methyl-1-phenyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]methanesulfonamide](/img/structure/B2838643.png)

![[2-[(3-cyanothiophen-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2838645.png)

![2-(benzylthio)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2838648.png)

![N-(2,5-difluorophenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)